Product packaging for Fluorofuranylnorprogesterone(Cat. No.:CAS No. 160388-33-0)

Fluorofuranylnorprogesterone

Cat. No.: B10817412
CAS No.: 160388-33-0
M. Wt: 428.5 g/mol
InChI Key: VJKRBRUNEOHPBS-BUPULCDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorofuranylnorprogesterone, more commonly referred to in research as [18F]FFNP, is a positron-emitting radiopharmaceutical developed for the sensitive and specific imaging of progesterone receptor (PR) expression via Positron Emission Tomography (PET). Its primary research application is in oncology, particularly for the study of hormone-dependent cancers such as breast and endometrial cancer . [18F]FFNP exhibits high binding affinity for PR with low nonspecific binding, making it a valuable tool for the non-invasive quantification of PR status in vivo . Research has demonstrated its capability to measure dynamic changes in PR levels, such as those induced by estradiol challenge, providing critical functional information on endocrine sensitivity in models of breast cancer . Furthermore, studies show that [18F]FFNP binds equivalently to both major PR isoforms (PR-A and PR-B), enabling it to accurately reflect total PR protein expression . The synthesis of [18F]FFNP has been optimized using advanced methods like "fluorination on Sep-Pak," achieving high radiochemical yields and excellent molar activity, which is essential for sensitive receptor imaging . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29FO5 B10817412 Fluorofuranylnorprogesterone CAS No. 160388-33-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160388-33-0

Molecular Formula

C25H29FO5

Molecular Weight

428.5 g/mol

IUPAC Name

(1R,2S,4R,6R,8S,9S,12S,13R)-8-(2-fluoroacetyl)-6-(furan-2-yl)-9-methyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C25H29FO5/c1-24-9-8-17-16-7-5-15(27)11-14(16)4-6-18(17)19(24)12-22-25(24,21(28)13-26)31-23(30-22)20-3-2-10-29-20/h2-3,10-11,16-19,22-23H,4-9,12-13H2,1H3/t16-,17+,18+,19-,22+,23+,24-,25+/m0/s1

InChI Key

VJKRBRUNEOHPBS-BUPULCDWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CC[C@H]36

Canonical SMILES

CC12CCC3C(C1CC4C2(OC(O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CCC36

Origin of Product

United States

Chemical Synthesis and Radiochemistry of Fluorofuranylnorprogesterone

Historical Development of Synthetic Methodologies for Fluorofuranylnorprogesterone

The development of synthetic routes for this compound (FFNP) and its radiolabeled analogue, ¹⁸F-FFNP, has been driven by its potential as a positron emission tomography (PET) imaging agent for progesterone (B1679170) receptor (PgR)-positive breast cancer. nih.govacs.org Early efforts in the 1970s and 1980s focused on synthesizing various fluorinated progestins, including 21-[¹⁸F]fluoroprogesterone, but these initial attempts yielded disappointing results in terms of receptor binding and in vivo stability. nih.govsemanticscholar.org

The radiosynthesis of ¹⁸F-FFNP was initially reported using its triflate precursor with n-Bu₄N[¹⁸F]F/n-Bu₄NOH in THF at room temperature, which resulted in low radiochemical yields of 2–13%. mdpi.com Subsequent optimization using K[¹⁸F]F/Kryptofix 2.2.2/K₂CO₃ in acetonitrile (B52724) at elevated temperatures dramatically improved the decay-corrected radiochemical yield to as high as 77%. mdpi.com More recently, a novel "fluorination on Sep-Pak" method has been developed, offering a faster and more efficient synthesis without the need for azeotropic drying of the [¹⁸F]fluoride. mdpi.comresearchgate.net

Precursor Synthesis for Radiolabeling

The synthesis of this triflate precursor has been approached through multiple routes. One efficient method starts from a propargylic acetate, which undergoes a palladium(II)-catalyzed oxidative rearrangement to form a key keto-acetate intermediate. nih.govacs.org This intermediate is then subjected to dihydroxylation, furan (B31954) acetalization, and finally mesylation or triflation to yield the desired precursor. nih.govacs.org Another route begins with a keto-ketal and employs a dioxenyl group to build the corticosteroid side chain. nih.govacs.org The triflate precursor is commercially available from various suppliers, which facilitates the routine production of ¹⁸F-FFNP. mdpi.com It has been noted that the purity of the triflate precursor, particularly the absence of residual water from workup procedures, can significantly impact the radiochemical yield of the subsequent fluorination reaction. mdpi.com

Radiochemical Synthesis of ¹⁸F-Fluorofuranylnorprogesterone

The radiochemical synthesis of ¹⁸F-Fluorofuranylnorprogesterone ([¹⁸F]FFNP) involves the nucleophilic substitution of a leaving group on the precursor molecule with the positron-emitting radionuclide, fluorine-18 (B77423).

The fluorination reaction is a pivotal step in the synthesis of [¹⁸F]FFNP. Initial methods involved the use of n-Bu₄N[¹⁸F]F/n-Bu₄NOH in THF, which provided low radiochemical yields. mdpi.com A significant improvement was achieved by employing K[¹⁸F]F/Kryptofix 2.2.2/K₂CO₃ as the fluorinating agent in acetonitrile, leading to substantially higher yields. mdpi.com

Further optimization has focused on streamlining the process. A key development is the "fluorination on Sep-Pak" method. mdpi.comresearchgate.net In this technique, aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., PS-HCO₃), dried with anhydrous acetonitrile, and the fluorination is achieved by passing a solution of the triflate precursor through the cartridge. mdpi.comresearchgate.net This method eliminates the time-consuming azeotropic drying step and has been shown to be effective, especially for base and temperature-sensitive substrates. mdpi.com Optimization of various parameters such as the amount of precursor, solvent, and elution conditions has been crucial in maximizing the radiochemical yield and reducing synthesis time. mdpi.comresearchgate.net For instance, using acetonitrile as the elution solvent has been found to be effective. mdpi.com

Table 1: Comparison of Fluorination Methods for ¹⁸F-FFNP Synthesis

Method Fluorinating Agent Solvent Temperature Radiochemical Yield (Decay-Corrected) Synthesis Time Reference
Conventional n-Bu₄N[¹⁸F]F/n-Bu₄NOH THF Room Temp 2-13% - mdpi.com
Conventional K[¹⁸F]F/K₂₂₂/K₂CO₃ Acetonitrile Elevated Up to 77% 90 min mdpi.com

For clinical applications, the production of [¹⁸F]FFNP needs to be reliable, reproducible, and compliant with good manufacturing practices. This is achieved through the integration of the synthesis process into automated modules. These modules are computer-controlled systems that perform the entire radiosynthesis, including the trapping of [¹⁸F]fluoride, drying, the fluorination reaction, purification, and formulation of the final product. researchgate.netbjrs.org.br

The use of automated synthesis modules offers several advantages, such as reduced radiation exposure to personnel, improved consistency of production, and the ability to perform syntheses in a sterile, enclosed environment. bjrs.org.brmdpi.com The "fluorination on Sep-Pak" method is particularly well-suited for automation due to its simplified procedure that omits the azeotropic drying step. mdpi.commdpi.com The purification of [¹⁸F]FFNP is typically performed using high-performance liquid chromatography (HPLC) integrated within the automated module, ensuring high radiochemical purity of the final product. mdpi.comnih.gov

The evaluation of radiochemical yield (RCY) and purity is essential to assess the efficiency and quality of the [¹⁸F]FFNP synthesis. RCY is typically reported as a decay-corrected value to account for the radioactive decay of fluorine-18 during the synthesis.

Research has shown that the choice of fluorination method significantly impacts the RCY. The conventional method using K[¹⁸F]F/K₂₂₂/K₂CO₃ has yielded up to 77% RCY (decay-corrected) in about 90 minutes. mdpi.com The more recent "fluorination on Sep-Pak" method has demonstrated comparable or slightly lower yields of 64–72% but in a much shorter synthesis time of 40 minutes. mdpi.comresearchgate.net

Radiochemical purity is determined using analytical HPLC, which separates the desired [¹⁸F]FFNP from any unreacted precursor, byproducts, and free [¹⁸F]fluoride. mdpi.comresearchgate.net In research settings, radiochemical purities of greater than 98% are consistently achieved after HPLC purification. mdpi.comresearchgate.net The identity of the product is confirmed by comparing its HPLC retention time with that of a non-radioactive, authentic standard of FFNP. mdpi.comresearchgate.net

Table 2: Radiochemical Yield and Purity of ¹⁸F-FFNP in Research Scale

Synthesis Method Radiochemical Yield (Decay-Corrected) Radiochemical Purity Molar Activity (GBq/µmol) Reference
Conventional (K₂₂₂/K₂CO₃) Up to 77% >98% - mdpi.com

Automated Synthesis Module Integration for Radiopharmaceutical Production

Design and Synthesis of Non-Radioactive this compound Analogues

The design and synthesis of non-radioactive analogues of this compound are crucial for several reasons. These analogues serve as reference standards for the identification and quality control of the radiolabeled compound by techniques such as HPLC. mdpi.comresearchgate.net They are also essential for in vitro binding assays to determine the affinity and selectivity of the ligand for the progesterone receptor, which helps in the initial screening and selection of promising candidates for radiolabeling. nih.gov

The synthesis of these non-radioactive analogues generally follows similar synthetic routes as the precursor for radiolabeling, but with a final fluorination step using a non-radioactive fluorine source. nih.govacs.org The design of these analogues often involves systematic modifications of the molecular structure to investigate structure-activity relationships. For example, different substituents have been introduced on the furan ring and other parts of the steroid backbone to optimize binding affinity and reduce non-specific binding. nih.gov The steric bulk near the carbonyl group at C-20, introduced by the furanyl group, is a key feature designed to inhibit metabolic degradation. nih.gov

Molecular Interactions and Receptor Binding Characteristics of Fluorofuranylnorprogesterone

Progesterone (B1679170) Receptor (PR) Binding Affinity and Potency

[¹⁸F]FFNP is characterized by its high binding affinity for the progesterone receptor. snmjournals.orgoup.com This strong binding is a critical attribute for a PET radioligand, enabling it to effectively target and visualize receptor-expressing tissues. nih.gov Preclinical studies have quantitatively characterized this affinity through various assays. researchgate.net

The equilibrium dissociation constant (Kd) is a direct measure of the affinity of a ligand for its receptor, with lower values indicating a stronger binding interaction. Saturation binding assays have been employed to determine the Kd of [¹⁸F]FFNP in different breast cancer cell lines expressing progesterone receptors. snmjournals.orgsnmjournals.org

In T47D cells, which endogenously express both major isoforms of the progesterone receptor (PR-A and PR-B), the Kd for [¹⁸F]FFNP was determined to be 0.52 nM. snmjournals.orgsnmjournals.org To investigate isoform-specific binding, studies used engineered MDA-MB-231 breast cancer cells, which are naturally PR-negative, to express either PR-A or PR-B. snmjournals.orgnih.gov In cells expressing only PR-A, the Kd was 0.82 nM. snmjournals.orgsnmjournals.org In cells expressing only PR-B, the Kd was found to be 0.35 nM. snmjournals.orgsnmjournals.org Despite the numerical differences, these Kd values did not differ in a statistically significant manner across the three cell lines, indicating a similarly high binding affinity for both PR isoforms. snmjournals.orgsnmjournals.org

Equilibrium Dissociation Constants (Kd) of [¹⁸F]FFNP for Progesterone Receptor Isoforms

This table summarizes the Kd values of [¹⁸F]FFNP in different breast cancer cell lines, each expressing specific progesterone receptor (PR) isoforms. Data was obtained through saturation binding curve analysis.

Cell LinePR Isoform(s) ExpressedKd (nM)95% Confidence Interval (CI)Source
231 PR-APR-A0.820.44–1.20 snmjournals.orgsnmjournals.org
231 PR-BPR-B0.350.14–0.56 snmjournals.orgsnmjournals.org
T47DPR-A and PR-B0.520.39–0.66 snmjournals.orgsnmjournals.org

Relative binding affinity (RBA) assays compare the affinity of a test compound to that of a standard, high-affinity ligand. For the progesterone receptor, the synthetic progestin R5020 (promegestone) is often used as the standard reference compound, assigned an RBA of 100. nih.govmdpi.com Fluorofuranylnorprogesterone has been consistently described as a radioligand with a high relative binding affinity for the PR. mdpi.comsnmjournals.orgscispace.com This high affinity is superior to that of the natural hormone progesterone, which binds with a relatively low affinity (Kd = 8 nM). mdpi.com While specific numerical RBA values for FFNP are not detailed in these studies, its selection and success as a PET tracer were predicated on its favorable high-affinity binding characteristics, which allow it to effectively compete for receptor binding in vivo. nih.gov

Equilibrium Dissociation Constants (Kd) Determination

Specificity and Selectivity Profile for Progesterone Receptor

A crucial characteristic for a receptor-targeted imaging agent is high specificity and selectivity, ensuring that the signal detected is from the intended target and not from off-target binding. nih.gov this compound was developed to have a favorable profile with high target-specific binding and low nonspecific binding. mdpi.comnih.govresearchgate.net

The progesterone receptor exists as two main isoforms, PR-A and PR-B, which are encoded by the same gene but have different transcriptional activities. snmjournals.orgnih.gov While they share identical ligand-binding domains, differences in their N-terminal domains can influence their function. snmjournals.orgnih.gov It is therefore important to characterize a ligand's binding to each isoform.

Studies have shown that this compound exhibits comparable binding to both PR-A and PR-B. oup.com This was demonstrated through competitive binding assays in engineered cell lines, which yielded half-maximal inhibitory concentration (IC50) values that were not significantly different between cells expressing only PR-A (10 nM) and those expressing only PR-B (5.4 nM). snmjournals.orgnih.gov Furthermore, PET imaging studies in mice with tumor xenografts expressing either PR-A or PR-B showed no significant difference in [¹⁸F]FFNP uptake between the two tumor types. snmjournals.orgnih.gov This equivalent binding to both major PR isoforms is a key feature of FFNP. nih.govsnmjournals.org

Competitive Binding (IC50) of [¹⁸F]FFNP in PR-Expressing Cells

This table shows the half-maximal inhibitory concentration (IC50) values for [¹⁸F]FFNP, indicating its potency in displacing a competing ligand from the progesterone receptor (PR) in various cell lines.

Cell LinePR Isoform(s) ExpressedIC50 (nM)95% Confidence Interval (CI)Source
231 PR-APR-A106.7–15 snmjournals.orgnih.gov
231 PR-BPR-B5.43.8–7.6 snmjournals.orgnih.gov
T47DPR-A and PR-B7.55.7–9.9 snmjournals.orgnih.gov

The specificity of FFNP for the progesterone receptor over other members of the steroid hormone receptor superfamily, such as the estrogen receptor (ER), androgen receptor (AR), and glucocorticoid receptor (GR), is critical for its use as a specific imaging agent. nih.gov Preclinical studies have supported this selectivity. In one key experiment, the uptake of [¹⁸F]FFNP in a mouse mammary tumor model was effectively blocked by the co-administration of R5020, a specific progestin, confirming that uptake was PR-mediated. oup.com Conversely, uptake was not blocked by dexamethasone (B1670325), a ligand specific to the glucocorticoid receptor, demonstrating that FFNP does not significantly bind to GR in vivo. oup.com This contrasts with the binding profile of other imaging agents, such as [¹⁸F]FES, which shows a preferential binding for one estrogen receptor isoform (ERα) over the other (ERβ). snmjournals.org

Low nonspecific binding is essential for achieving a high signal-to-noise ratio in PET imaging, allowing for clear visualization of target tissues. nih.gov this compound is consistently reported to have low nonspecific binding. mdpi.comsnmjournals.orgscispace.comresearchgate.net The binding specificity of [¹⁸F]FFNP has been demonstrated in tissue biodistribution assays where blocking treatments with unlabeled progestins significantly reduced uptake in target tissues, indicating that the majority of binding is specific to the progesterone receptor. snmjournals.orgnih.gov In cell lines lacking the progesterone receptor, such as the parental MDA-MB-231 cells, no specific [¹⁸F]FFNP uptake was observed. snmjournals.orgnih.gov The favorable combination of high-affinity, PR-specific binding and low nonspecific binding underpins the utility of FFNP as a selective imaging agent. nih.gov

Differentiation from Other Steroid Hormone Receptors (e.g., ERα, ERβ, AR, GR)

Mechanisms of Ligand-Receptor Recognition and Complex Formation

The interaction between this compound (FFNP) and the progesterone receptor (PR) is a nuanced process governed by the principles of molecular recognition, leading to the formation of a stable ligand-receptor complex. This process is fundamental to the compound's utility as an imaging agent for PR-positive tissues.

The initial recognition between FFNP and the PR is driven by a combination of non-covalent interactions, including hydrophobic forces, van der Waals forces, and hydrogen bonds. wikipedia.orgderangedphysiology.com The steroid scaffold of FFNP, being hydrophobic, is predisposed to interact with the hydrophobic ligand-binding pocket (LBP) of the progesterone receptor. plos.orgpnas.org The specificity of this interaction, distinguishing it from other steroid hormone receptors, arises from the unique three-dimensional shape and chemical properties of both the FFNP molecule and the PR's binding site. derangedphysiology.compnas.org

Upon entering the target cell, FFNP navigates the cytoplasm and binds to the PR, which may be part of a larger complex with heat shock proteins. wikipedia.orgsavemyexams.com This binding event induces a conformational change in the PR. plos.orgwikipedia.org This structural rearrangement is a critical step, leading to the dissociation of the heat shock proteins and the subsequent dimerization of the receptor. wikipedia.orgwikipedia.orgoup.com The now-activated ligand-receptor dimer complex can then translocate to the nucleus. plos.orgwikipedia.org

Within the nucleus, the FFNP-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. plos.orgwikipedia.org This binding initiates a cascade of events leading to the regulation of gene expression. savemyexams.comnih.gov The presence of the furanyl group and the fluorine atom at the C-21 position of the norprogesterone (B14060473) backbone are key structural features that influence the binding affinity and specificity of FFNP for the PR. evitachem.com

Research has demonstrated that FFNP exhibits a high binding affinity for both major isoforms of the progesterone receptor, PR-A and PR-B, with no significant differential binding observed between them. oup.comsnmjournals.orgsnmjournals.org This is noteworthy because while both isoforms share identical ligand-binding domains, they can have different transcriptional activities. snmjournals.org The equilibrium dissociation constant (Kd), a measure of binding affinity, for 18F-FFNP has been quantified in various breast cancer cell lines.

The formation of the FFNP-PR complex is a dynamic equilibrium. The high affinity of FFNP for the PR ensures that, at the concentrations used for imaging, a significant proportion of the receptors will be bound, allowing for the visualization and quantification of PR expression in tissues. mdpi.com The stability of this complex is sufficient for the radiolabeled fluorine-18 (B77423) to be detected via positron emission tomography (PET), providing a non-invasive assessment of PR status. evitachem.comoup.com

Compound Names Mentioned:

Structure Activity Relationship Sar and Ligand Design Principles for Fluorofuranylnorprogesterone

Structural Modifications and their Impact on Progesterone (B1679170) Receptor Binding Affinity

The binding affinity of progestins to the progesterone receptor is highly sensitive to structural modifications. The development of Fluorofuranylnorprogesterone, specifically 21-Fluoro-16α,17α-[(R)-(1'-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione (FFNP), emerged from systematic alterations to the progestin scaffold to enhance receptor affinity and improve in vivo characteristics. researchgate.netabx.de

Key findings from structure-activity relationship (SAR) studies on related compounds reveal several critical points:

19-Norprogesterone (B1209251) Backbone : The removal of the methyl group at the C19 position, creating a 19-norprogesterone scaffold, is a common and effective strategy to increase progestational activity and binding affinity for the PR. nih.gov 19-norprogesterone itself is a potent progestin with high PR affinity. nih.gov

17α-Position Substitution : The introduction of substituents at the 17α-position can dramatically alter binding affinity. While a simple 17α-hydroxyl group on the 19-norprogesterone core leads to a significant decrease in both affinity and activity, protecting this hydroxyl group or incorporating it into a more complex structure can restore or even enhance potency. nih.gov

16α,17α-Dioxolane System : The creation of a 16α,17α-dioxolane ring system, particularly with bulky substituents, has proven to be a highly successful strategy. mdpi.comulisboa.pt This modification can produce compounds with PR binding affinities comparable to or higher than natural progesterone. ulisboa.pt In the case of FFNP, a furanyl-substituted dioxolane was introduced at this position. researchgate.net

21-Position Fluorination : The addition of a fluorine atom at the C21 position is a key modification. Studies on related progestins, such as 21-[18F]fluoro-16α-ethyl-19-norprogesterone (FENP), demonstrated that this modification yields ligands with high affinity and selective uptake in PR-rich tissues. nih.govnih.gov The fluorine atom in FFNP contributes to its high binding affinity. researchgate.net

The combination of these modifications in FFNP results in a ligand with a very high relative binding affinity (RBA) for the progesterone receptor, reported to be 190% relative to the standard R5020 (which is set at 100%). researchgate.net

Table 1: Impact of Structural Modifications on Relative Binding Affinity (RBA) for the Progesterone Receptor

CompoundKey Structural ModificationRelative Binding Affinity (RBA, R5020 = 100%)Reference
ProgesteroneParent steroidVariable (Used as baseline) nih.gov
19-Norprogesterone (19NP)Removal of C19-methyl groupHigh nih.gov
17α-hydroxy-19-norprogesteroneAddition of 17α-hydroxyl to 19NPDramatically decreased nih.gov
21-fluoro-16α-ethyl-19-norprogesterone (FENP)19-nor backbone, 16α-ethyl, 21-fluoroHigh nih.govnih.gov
21-Fluoro-16α,17α-[(R)-(1'-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione (FFNP)19-nor backbone, 21-fluoro, 16α,17α-furanyl dioxolane190% researchgate.net
21-Fluoro-16α,17α-[(R)-(1'-α-furylethylidene)dioxy]-19-norpregn-4-ene-3,20-dione (Analog of FFNP)FFNP analog with furylethylidene173% researchgate.net

Role of Fluoro and Furanyl Moieties in Ligand-Receptor Interactions

The fluoro and furanyl groups of this compound are not merely decorative; they play specific and crucial roles in the molecule's interaction with the progesterone receptor, contributing to its high affinity and favorable in vivo properties.

The 21-fluoro group is a strategic addition. Fluorine is a small, highly electronegative atom. Its substitution for hydrogen at the C21 position can influence the electronic properties of the adjacent C20 carbonyl group, which is a key interaction point with the PR ligand-binding pocket. This modification has been successfully used in other high-affinity progestins like FENP. nih.gov Furthermore, the carbon-fluorine bond is metabolically stable, which can reduce in vivo defluorination, a desirable property for imaging agents. ulisboa.pt

The 16α,17α-furanyl dioxolane moiety serves multiple purposes. mdpi.com

Steric Bulk and Metabolic Stability : This bulky group is designed to project behind the D-ring of the steroid. mdpi.comulisboa.pt This sterically hinders the action of metabolic enzymes, such as 20-hydroxysteroid dehydrogenase, which would otherwise inactivate the ligand by reducing the C20 ketone. mdpi.com This increased metabolic stability is critical for an effective PET imaging agent.

Hydrophilic/Hydrophobic Balance : The furan (B31954) ring, while being aromatic, contains an oxygen atom that can participate in hydrogen bonding or polar interactions. This feature, combined with the dioxolane structure, results in a compound that is sufficiently lipophilic to cross cell membranes but has more favorable hydrophilic characteristics compared to more lipophilic analogs. nih.gov This balance helps to reduce nonspecific binding to fatty tissues, leading to a higher target-to-background signal in imaging studies. researchgate.netresearchgate.net

Steroidal Backbone Derivations and their Effect on Receptor Specificity

The specificity of a synthetic steroid for its target receptor over other related steroid receptors (e.g., androgen, glucocorticoid, and mineralocorticoid receptors) is a critical aspect of ligand design. mdpi.com Minor changes to the steroidal backbone can profoundly impact this receptor specificity. mdpi.com

For this compound, the core structure is a 19-norprogesterone derivative. The removal of the C19-methyl group, which differentiates it from the progesterone backbone, is known to not only enhance progestational activity but also influence the specificity profile. While many 19-nortestosterone derivatives (a related class) exhibit cross-reactivity with the androgen receptor (AR), specific modifications can mitigate this.

The key to FFNP's high specificity lies in the combination of the 19-nor backbone with the large 16α,17α-furanyl dioxolane group. researchgate.net Steroidal progestins often show considerable cross-reactivity with androgen (AR) and glucocorticoid (GR) receptors. nih.gov However, the introduction of very large and structurally complex substituents, like the furanyl dioxolane in FFNP, can sterically hinder the ligand from fitting properly into the binding pockets of other receptors, which may have different topologies than the PR pocket. This steric hindrance enhances the molecule's preference for the progesterone receptor.

Research on FFNP has highlighted its high in vivo target site selectivity, demonstrating high uptake in PR-rich tissues like the uterus with low uptake in non-target tissues. researchgate.net This indicates a low degree of binding to other receptors or non-specific proteins in vivo, underscoring its high specificity for the progesterone receptor.

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling and computational approaches are powerful tools for understanding how a molecule's structural features relate to its biological activity, guiding the rational design of new compounds. jocpr.comresearchgate.net While specific QSAR studies focusing exclusively on this compound are not extensively published, the principles are widely applied to steroid receptor ligands. fip.orgprotoqsar.com

QSAR models for steroid receptor ligands typically involve:

Descriptor Calculation : Quantifying various physicochemical properties of a series of related molecules (analogs). These descriptors can include electronic properties (e.g., electronegativity, partial charges), steric properties (e.g., molecular volume, shape), and hydrophobic properties (e.g., logP). jocpr.com

Model Building : Using statistical methods to build a mathematical equation that correlates these descriptors with the measured biological activity (e.g., PR binding affinity). researchgate.net

Model Validation : Testing the model's predictive power using a set of compounds not included in the initial model building. nih.gov

Computational modeling , such as molecular docking, provides a visual and energetic prediction of how a ligand binds to its receptor. fip.orgfarmaciajournal.com

Molecular Docking : This technique places a 3D model of the ligand (FFNP) into the 3D structure of the progesterone receptor's ligand-binding pocket (obtained from sources like the Protein Data Bank). farmaciajournal.com The software then calculates the most likely binding pose and estimates the binding energy.

Interaction Analysis : Docking studies can reveal specific amino acid residues within the PR pocket that interact with the ligand. For FFNP, these studies would likely show key hydrogen bonds involving the C3 and C20 ketones, and extensive hydrophobic and van der Waals interactions between the steroid backbone and the furan ring with nonpolar residues in the pocket. jchemlett.com Such analyses help explain why the fluoro and furanyl moieties contribute so effectively to binding affinity.

These computational methods allow researchers to screen virtual libraries of potential new ligands, prioritizing the synthesis of only the most promising candidates, thereby accelerating the drug discovery process. jocpr.com

Comparative Analysis of Structural Features with Other Progestin Analogues

Comparing the structure of this compound (FFNP) to other well-known progestins highlights the unique design principles that confer its high affinity and selectivity.

vs. Progesterone : The natural ligand, progesterone, has a standard four-ring steroid nucleus with a methyl group at C19. FFNP is a 19-norprogestin, lacking this methyl group, which is a common modification to increase potency. nih.gov Progesterone also lacks the 21-fluoro and the bulky 16α,17α-dioxolane substitutions, making it more susceptible to metabolism and giving it a different receptor interaction profile. mdpi.com

vs. Levonorgestrel (a 19-nortestosterone derivative) : Levonorgestrel is a potent, widely used progestin. Like FFNP, it is a "19-nor" steroid. However, it is derived from nortestosterone and features a 17α-ethynyl group, which is crucial for its activity and oral bioavailability. It lacks the 21-fluoro modification and the large 16α,17α-dioxolane system of FFNP. These differences in substitution at the D-ring lead to distinct binding affinities and cross-reactivity profiles. nih.gov

vs. R5020 (Promegestone) : R5020 is a high-affinity synthetic progestin often used as a reference standard in binding assays. mdpi.com Its structure features methyl groups at the 17α and 21 positions and a dienone system in the A and B rings. mdpi.com While highly potent, its structural features are markedly different from FFNP's 16α,17α-furanyl dioxolane and 21-fluoro group. The design of FFNP was an alternative strategy to achieve high affinity, focusing on metabolic stability and favorable in vivo distribution for imaging. researchgate.netresearchgate.net

vs. 21-[18F]fluoro-16α-ethyl-19-norprogesterone (FENP) : FENP is a closer structural relative and a predecessor PET imaging agent. nih.gov Both are 21-fluorinated 19-norprogestins. The key difference is at the 16/17 position: FENP has a 16α-ethyl group, whereas FFNP has the much larger 16α,17α-furanyl dioxolane ring. researchgate.net This larger group in FFNP was designed to further improve metabolic stability and reduce nonspecific binding compared to FENP, leading to a higher binding selectivity index. researchgate.netresearchgate.net

Table 2: Comparative Structural Features of Progestin Analogues

CompoundBackboneKey C17/D-Ring Substituent(s)Key C21 SubstituentPrimary Design Goal
This compound (FFNP)19-Norprogesterone16α,17α-furanyl dioxolaneFluoroHigh-affinity, selective PET imaging
ProgesteronePregnane (has C19-methyl)17β-acetylMethylEndogenous hormone
Levonorgestrel19-Nortestosterone (Gonane)17α-ethynyl, 17β-hydroxyl-Contraception
R5020 (Promegestone)19-Norprogesterone17α-methyl, 17β-acetylMethylHigh-affinity research ligand
FENP19-Norprogesterone16α-ethyl, 17β-acetylFluoroPET imaging

Preclinical Biological Evaluation and Mechanistic Studies of Fluorofuranylnorprogesterone

In Vitro Cell-Based Assays

In vitro studies are fundamental to characterizing the biological activity of a compound at the cellular level. For Fluorofuranylnorprogesterone, a series of cell-based assays were conducted to determine its interaction with progesterone (B1679170) receptors and its effects on cellular processes.

Receptor Expression and Quantification in Cancer Cell Lines (e.g., T47D, MDA-MB-231)

The selection of appropriate cell lines is critical for studying the effects of a progesterone receptor (PR)-targeted agent. T47D human breast cancer cells are known to be PR-positive, expressing both PR-A and PR-B isoforms, and are also estrogen receptor (ER) positive. aacrjournals.orgtandfonline.com In contrast, MDA-MB-231 breast cancer cells are typically PR-negative and ER-negative, making them a suitable negative control and a model for studying the effects of introducing PR into a null background. aacrjournals.orgtandfonline.comnih.gov Some studies have utilized MDA-MB-231 cells that have been stably transfected to express either the PR-A or PR-B isoform, allowing for the specific investigation of each isoform's function. aacrjournals.orgsnmjournals.org The differential expression of PR in these cell lines provides a robust system for evaluating the specificity and mechanism of action of PR-targeted compounds like this compound.

Table 1: Progesterone Receptor (PR) Expression in Commonly Used Breast Cancer Cell Lines

Cell Line Progesterone Receptor (PR) Status Estrogen Receptor (ER) Status Notes
T47D Positive (Expresses PR-A and PR-B) Positive Commonly used as a PR-positive model in breast cancer research. aacrjournals.orgtandfonline.com
MDA-MB-231 Negative Negative Often used as a PR-negative control. aacrjournals.orgtandfonline.comnih.gov
MDA-MB-231 (transfected) Positive (Expresses PR-A or PR-B) Negative Engineered to study the specific roles of PR isoforms. aacrjournals.orgsnmjournals.org

Competitive Binding Studies in Cellular Systems

Competitive binding assays are crucial for determining the affinity and specificity of a ligand for its receptor. In studies involving ¹⁸F-FFNP, its binding to progesterone receptors was assessed in different breast cancer cell lines.

In competitive binding experiments, ¹⁸F-FFNP demonstrated specific binding in PR-positive cells. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand, was determined for ¹⁸F-FFNP in various cell lines. In T47D cells, which endogenously express both PR-A and PR-B, the IC50 for ¹⁸F-FFNP was found to be 7.5 nM. snmjournals.org To investigate the binding to individual PR isoforms, MDA-MB-231 cells engineered to express either PR-A or PR-B were used. The IC50 in 231 PR-A cells was 10 nM, while in 231 PR-B cells, it was 5.4 nM. snmjournals.org Statistical analysis revealed no significant difference between these IC50 values, suggesting that ¹⁸F-FFNP binds to both PR-A and PR-B with comparable affinity. snmjournals.org As expected, the parental MDA-MB-231 cells, which lack PR, showed no specific uptake of ¹⁸F-FFNP. snmjournals.org

Table 2: Competitive Binding Affinity (IC50) of ¹⁸F-FFNP in Breast Cancer Cell Lines

Cell Line PR Isoform(s) IC50 (nM) 95% Confidence Interval (nM)
T47D PR-A and PR-B 7.5 5.7–9.9
231 PR-A PR-A 10 6.7–15
231 PR-B PR-B 5.4 3.8–7.6

These findings highlight the high affinity of ¹⁸F-FFNP for the progesterone receptor and its ability to bind to both major isoforms.

Cellular Uptake and Retention Kinetics

The kinetics of cellular uptake and retention of a radiolabeled compound are important parameters for its potential use as an imaging agent. Studies with ¹⁸F-FFNP have demonstrated its uptake and retention in PR-positive breast cancer cells.

In T47D cells, the uptake of ¹⁸F-FFNP was significantly increased following treatment with 17β-estradiol (E2), which is known to upregulate PR expression. snmjournals.org Maximal uptake was observed after 48 and 72 hours of E2 treatment. snmjournals.org This enhanced uptake corresponds with an increase in total PR protein levels. snmjournals.org The uptake of ¹⁸F-FFNP is a specific process, as demonstrated by competitive binding studies where the synthetic progestin R5020 was used to block the binding of the radiotracer. snmjournals.org

The retention of internalized nanoparticles has been studied in other cellular models, such as macrophages, where a significant portion of internalized nanoparticles can remain entrapped within the cells for extended periods, like 48 hours. researchgate.netscispace.com While specific retention kinetics for ¹⁸F-FFNP in breast cancer cells are part of detailed characterizations, the observed uptake patterns are consistent with receptor-mediated internalization. The process of cellular uptake can be influenced by factors such as the concentration of the compound and the presence of serum proteins in the culture medium. nih.gov

Ligand-Induced Progesterone Receptor Transcriptional Activity

Upon ligand binding, the progesterone receptor acts as a transcription factor, modulating the expression of target genes. The ability of this compound to induce this transcriptional activity is a key aspect of its biological evaluation.

In studies using engineered MDA-MB-231 breast cancer cells expressing either PR-A or PR-B, treatment with the progestin R5020 led to a marked increase in PR transcriptional activity compared to vehicle-treated cells. snmjournals.org This was also observed in T47D cells, which naturally express both PR isoforms. snmjournals.org Conversely, no induction of PR activity was seen in the parental MDA-MB-231 cells that lack the receptor. snmjournals.org This demonstrates that the transcriptional response is dependent on the presence of functional progesterone receptors. snmjournals.org The activation of PR by a ligand like R5020 can lead to the regulation of genes involved in processes such as cell proliferation and differentiation. aacrjournals.org For instance, progestin treatment in PR-transfected MDA-MB-231 cells has been shown to inhibit the expression of Id-1 mRNA, a molecule that generally promotes cell proliferation. aacrjournals.org

Modulation of PR Expression by Estradiol (B170435) Challenge in Vitro

The expression of the progesterone receptor is known to be regulated by estrogen. This interplay is particularly relevant in the context of ER-positive breast cancer. An "estradiol challenge" can be used to assess the functional status of the estrogen receptor pathway by measuring the subsequent changes in PR expression.

In T47D human breast cancer cells, which are ER-positive, treatment with 17β-estradiol (E2) leads to an increase in PR expression. snmjournals.orgsnmjournals.org This upregulation of PR can be quantified by measuring the uptake of ¹⁸F-FFNP. Studies have shown that after 48 and 72 hours of E2 treatment, the uptake of ¹⁸F-FFNP in T47D cells is maximally increased compared to vehicle-treated cells or cells treated for only 24 hours. snmjournals.orgsnmjournals.org This demonstrates that ¹⁸F-FFNP is sensitive enough to detect dynamic changes in PR protein levels in response to estrogen stimulation. snmjournals.org This principle is being explored in clinical trials to see if changes in ¹⁸F-FFNP uptake after a short course of estradiol can predict the response to endocrine therapy in patients with ERα-positive metastatic breast cancer. snmjournals.org

In Vivo Animal Model Studies (Non-Human)

Following in vitro characterization, the evaluation of this compound in living organisms is a critical step. Non-human animal models, particularly mice bearing tumor xenografts, are extensively used for this purpose.

In vivo studies have been conducted using female mice with T47D tumor xenografts to assess the uptake of ¹⁸F-FFNP. snmjournals.org Consistent with the in vitro findings, treating these mice with estradiol for 72 hours resulted in a maximal uptake of ¹⁸F-FFNP in the tumors compared to mice treated with a vehicle control. snmjournals.org Specifically, the tumor uptake was significantly higher in the estradiol-treated group. snmjournals.org The tumor-to-muscle uptake ratios were also notably higher in the mice that received estradiol for 48 and 72 hours. snmjournals.org

Furthermore, to investigate the in vivo binding to different PR isoforms, tumor xenografts were generated using MDA-MB-231 cells engineered to express either PR-A or PR-B. snmjournals.org PET imaging revealed that ¹⁸F-FFNP uptake was significantly greater in both PR-A and PR-B expressing xenografts compared to the parental MDA-MB-231 tumors that lack PR. snmjournals.org Importantly, there was no significant difference in ¹⁸F-FFNP uptake between the PR-A and PR-B xenografts, confirming the in vitro findings that the tracer does not have a preferential binding to either isoform in a more complex biological system. snmjournals.org These animal model studies underscore the potential of ¹⁸F-FFNP to non-invasively measure PR expression and its dynamic changes in response to hormonal manipulation. oup.com

Assessment of Target Tissue Uptake and Specificity in Rodent Models (e.g., Uterus, Mammary Xenografts)

Preclinical studies utilizing rodent models have been instrumental in characterizing the target tissue uptake and specificity of this compound (FFNP), particularly its radiolabeled form, [18F]FFNP. These investigations consistently demonstrate high and specific uptake in tissues rich in progesterone receptors (PR), such as the uterus and PR-positive mammary tumor xenografts.

In estrogen-primed immature female rats, [18F]FFNP shows significant, blockable uptake in the uterus, indicating that the accumulation is mediated by PR. nih.gov The uptake in the uterus of these rats has been shown to be comparable to that of other progestin-based radiotracers. nih.gov Similarly, in mouse models bearing human breast cancer xenografts, such as T47D and SSM3, which are known to express high levels of PR, [18F]FFNP exhibits substantial and selective uptake. aacrjournals.orgnih.govsnmjournals.orgresearchgate.net For instance, in mice with T47D tumor xenografts, the uptake of [18F]FFNP in the tumors was significantly higher than in non-target tissues like muscle. nih.govresearchgate.net

The specificity of [18F]FFNP for the progesterone receptor in these preclinical models has been rigorously confirmed through blocking studies. aacrjournals.orgnih.gov Co-administration of a PR-selective ligand, R5020, effectively blocks the uptake of [18F]FFNP in PR-rich tissues like the uterus and mammary tumors. aacrjournals.orgnih.gov Conversely, the administration of a glucocorticoid receptor (GR)-selective ligand, dexamethasone (B1670325), does not affect [18F]FFNP uptake in these tissues, despite FFNP having some affinity for the GR. nih.govaacrjournals.orgnih.gov This demonstrates that in the context of these in vivo models, the observed uptake is predominantly due to binding to the progesterone receptor. aacrjournals.orgnih.gov

Furthermore, studies have shown that the uptake of [18F]FFNP in mammary tumors correlates with PR expression levels. aacrjournals.orgoup.com For example, PR-positive tumors show significantly higher [18F]FFNP uptake compared to PR-negative tumors. snmjournals.orgsnmjournals.org This selective uptake underscores the potential of [18F]FFNP as an imaging agent for non-invasively assessing PR status in tumors.

Table 1: [18F]FFNP Uptake in T47D Tumor Xenografts Following Estradiol (E2) Challenge

Treatment Group Tumor Uptake (%ID/g) Tumor-to-Muscle Ratio
Ethanol (Control) 5.2 ± 0.81 2.3 ± 0.4
48h E2 Not specified 4.1 ± 0.6
72h E2 11.3 ± 1.4 3.9 ± 0.5

Data from a study on female mice with T47D tumor xenografts. nih.govsnmjournals.orgresearchgate.netsnmjournals.org

Evaluation of Receptor Occupancy and Ligand Biodistribution in Preclinical Models

The biodistribution and receptor occupancy of [18F]FFNP have been extensively evaluated in various preclinical models, providing crucial insights into its behavior as a radioligand for PET imaging of the progesterone receptor. These studies have consistently shown favorable biodistribution characteristics, with high uptake in target tissues expressing PR and low non-specific binding in other tissues. nih.gov

In estrogen-primed rats, biodistribution studies revealed high and selective uptake of [18F]FFNP in the uterus, a PR-rich organ. nih.govmdpi.com The uptake was effectively blocked by the co-administration of a high dose of an unlabeled progestin, confirming that the binding is specific to the progesterone receptor. nih.gov The tissue-to-muscle and tissue-to-blood ratios were also high, indicating good imaging contrast. nih.gov

In mouse models with mammary tumor xenografts, the biodistribution of [18F]FFNP mirrors these findings. aacrjournals.orgnih.govnih.gov High concentrations of the radiotracer are observed in PR-positive tumors, while uptake in PR-negative tissues and muscle remains low. aacrjournals.orgnih.govnih.gov For example, in mice bearing SSM3 mammary tumors, the uptake of [18F]FFNP in the tumors was significantly higher than in muscle, leading to a high tumor-to-muscle ratio. aacrjournals.org

Receptor occupancy studies have further elucidated the binding characteristics of [18F]FFNP. Competition assays with the PR-selective ligand R5020 demonstrated a significant reduction in [18F]FFNP uptake in PR-rich tissues, confirming receptor-mediated binding. aacrjournals.orgnih.gov In contrast, the GR-selective ligand dexamethasone did not significantly affect [18F]FFNP uptake in these tissues, highlighting its in vivo selectivity for PR over GR. aacrjournals.orgnih.gov

Table 2: Biodistribution of [18F]FFNP in SSM3 Tumor-Bearing Mice (%ID/g)

Tissue [18F]FFNP [18F]FFNP + R5020 [18F]FFNP + Dexamethasone
Tumor ~3.5 ~1.0 ~3.5
Uterus ~4.5 ~0.5 ~4.5
Muscle ~0.5 ~0.5 ~0.5
Liver ~2.5 ~2.5 ~2.5

Approximate values derived from graphical data in a study on SSM3 tumor-bearing mice. aacrjournals.orgnih.gov

Longitudinal Assessment of Progesterone Receptor Expression in Animal Xenografts

Longitudinal studies using [18F]FFNP PET imaging in animal xenograft models have demonstrated the utility of this radiotracer for monitoring dynamic changes in progesterone receptor expression over time, particularly in response to hormonal therapies. aacrjournals.orgnih.govnih.govsnmjournals.org These studies provide a non-invasive means to assess the functional status of the estrogen receptor (ER) signaling pathway, as PR expression is a downstream target of ER activity. nih.govresearchgate.net

In preclinical models of ER-positive breast cancer, treatment with estrogen deprivation therapy has been shown to cause a significant reduction in [18F]FFNP uptake in tumors. aacrjournals.org This decrease in radiotracer accumulation reflects the downregulation of PR expression resulting from the inhibition of ER signaling. aacrjournals.org Importantly, the change in [18F]FFNP uptake can be detected early, often before changes in tumor size are apparent, suggesting its potential as an early biomarker of treatment response. aacrjournals.orgsnmjournals.org

Conversely, challenging ER-positive tumor xenografts with estradiol has been shown to increase [18F]FFNP uptake. nih.govsnmjournals.orgresearchgate.net This reflects the upregulation of PR expression due to the stimulation of the ER pathway. For instance, in T47D tumor xenografts, treatment with 17β-estradiol for 48 and 72 hours resulted in a significant increase in tumoral [18F]FFNP uptake compared to control animals. nih.govsnmjournals.orgresearchgate.net

Longitudinal [18F]FFNP PET imaging has also been used to differentiate between endocrine-sensitive and -resistant tumors. nih.govnih.govsnmjournals.org In tumors that are sensitive to endocrine therapy, a marked decrease in [18F]FFNP uptake is observed following treatment. nih.govnih.govsnmjournals.org In contrast, tumors that are resistant to such therapies show persistently elevated [18F]FFNP uptake. nih.govnih.govsnmjournals.org This has been demonstrated in xenograft models expressing wild-type ER versus those with activating ESR1 mutations, which confer endocrine resistance. nih.govnih.govsnmjournals.orgnih.gov

Table 3: Longitudinal [18F]FFNP Uptake in ER+ Tumor Xenografts

Tumor Type Treatment Baseline %ID/g (approx.) Post-treatment %ID/g (approx.)
WT-ER Fulvestrant (B1683766) 3.75 1.10
Y537S-ER Fulvestrant 3.24 2.68

Data from a study using T47D breast cancer cells with wild-type (WT) ER or an activating ESR1 mutation (Y537S-ER). nih.govnih.gov

Investigation of Biological Response to Hormonal Modulation in Preclinical Systems

Preclinical studies utilizing FFNP have provided significant insights into the biological responses to hormonal modulation in the context of breast cancer. aacrjournals.orgnih.govsnmjournals.orgresearchgate.netnih.govnih.govnih.gov By using [18F]FFNP as a molecular imaging agent, researchers have been able to non-invasively monitor the effects of endocrine therapies on progesterone receptor expression, which serves as a key indicator of estrogen receptor pathway activity. aacrjournals.orgnih.govresearchgate.net

A key finding from these investigations is the ability of [18F]FFNP PET to detect early responses to hormonal treatments. aacrjournals.orgnih.govnih.govsnmjournals.org For example, in preclinical models of ER-positive breast cancer, estrogen deprivation therapy leads to a rapid decrease in [18F]FFNP uptake in tumors, reflecting the downregulation of PR. aacrjournals.org This change is often observable within days of initiating treatment, long before any reduction in tumor volume can be measured. aacrjournals.org This suggests that [18F]FFNP imaging could serve as an early pharmacodynamic biomarker to assess treatment efficacy. aacrjournals.orgoup.com

Conversely, stimulation of the ER pathway with estradiol has been shown to increase [18F]FFNP uptake in ER-positive tumor xenografts. nih.govsnmjournals.orgresearchgate.net This "estradiol challenge" demonstrates the functional integrity of the ER-PR signaling axis. nih.govsnmjournals.orgresearchgate.net The magnitude of the increase in [18F]FFNP uptake following estradiol administration has been correlated with sensitivity to endocrine therapy in preclinical models. oup.com

Furthermore, [18F]FFNP imaging has been instrumental in studying mechanisms of endocrine resistance. nih.govnih.govsnmjournals.orgnih.gov In xenograft models with activating ESR1 mutations, which lead to estrogen-independent ER activity and resistance to therapy, [18F]FFNP uptake remains elevated despite treatment with agents like fulvestrant. nih.govnih.govsnmjournals.org This is in stark contrast to tumors with wild-type ER, where fulvestrant treatment leads to a significant decrease in [18F]FFNP uptake. nih.govnih.govsnmjournals.org These findings highlight the potential of [18F]FFNP PET to non-invasively identify tumors with resistance-conferring mutations. nih.govnih.govsnmjournals.orgnih.gov

Table 4: [18F]FFNP Tumor Uptake Response to Fulvestrant in Different ER Status Xenografts

Xenograft Model Treatment Change in [18F]FFNP Uptake Implication
Wild-Type ER Fulvestrant Significant Decrease Endocrine Sensitive
Y537S-ER Mutant Fulvestrant No Significant Change Endocrine Resistant

Based on findings from preclinical studies with T47D xenografts. nih.govnih.govsnmjournals.org

Insights into Steroid Hormone Signaling Pathways from Preclinical FFNP Studies

Preclinical studies involving this compound have yielded significant insights into the intricate workings of steroid hormone signaling pathways, particularly the interplay between the estrogen receptor (ER) and progesterone receptor (PR) pathways in breast cancer. aacrjournals.orgnih.govresearchgate.netsnmjournals.org The use of [18F]FFNP as a PET imaging agent has allowed for the in vivo, non-invasive assessment of PR expression, which serves as a functional readout of ER signaling activity. researchgate.netwisc.edu

A central concept that has been reinforced by FFNP studies is that PR is a downstream target of activated ER. nih.govresearchgate.net When the ER pathway is functional and stimulated by estrogen, it transcriptionally upregulates the expression of PR. nih.govresearchgate.net [18F]FFNP PET imaging has visually and quantitatively confirmed this relationship in preclinical models. For instance, treatment of ER-positive xenografts with estradiol leads to increased [18F]FFNP uptake, signifying an increase in PR levels. nih.govsnmjournals.org

Conversely, inhibition of the ER pathway, either through estrogen deprivation or with ER antagonists like fulvestrant, results in a decrease in [18F]FFNP uptake. aacrjournals.orgnih.gov This demonstrates that by blocking ER signaling, the downstream expression of PR is suppressed. This dynamic relationship is crucial for understanding and predicting the response to endocrine therapies. aacrjournals.org

Furthermore, FFNP studies have shed light on mechanisms of endocrine resistance related to steroid hormone signaling. nih.govsnmjournals.org In models with activating ESR1 mutations, the ER is constitutively active, even in the absence of estrogen. nih.govsnmjournals.org This leads to persistent PR expression and, consequently, sustained [18F]FFNP uptake despite endocrine therapy. nih.govsnmjournals.org This finding underscores that [18F]FFNP imaging can provide information about the functional status of the ER pathway that goes beyond simply measuring ER levels. aacrjournals.org

These preclinical investigations have also highlighted the potential of monitoring PR dynamics as a more robust indicator of endocrine sensitivity compared to static measures of ER expression alone. aacrjournals.org The ability to visualize and quantify the consequences of ER signaling through [18F]FFNP PET offers a powerful tool for probing the complexities of steroid hormone action in cancer.

Table 5: Summary of FFNP-Derived Insights into Steroid Hormone Signaling

Observation from FFNP Studies Implication for Steroid Hormone Signaling
Increased [18F]FFNP uptake after estradiol treatment Confirms PR as a downstream target of a functional ER pathway.
Decreased [18F]FFNP uptake after estrogen deprivation/antagonist therapy Demonstrates suppression of PR expression upon ER pathway inhibition.
Sustained [18F]FFNP uptake in ESR1 mutant models despite therapy Indicates constitutive ER signaling and a mechanism of endocrine resistance.

Based on collective findings from various preclinical FFNP studies. aacrjournals.orgnih.govsnmjournals.orgnih.govresearchgate.netsnmjournals.org

Analytical Methodologies for Fluorofuranylnorprogesterone Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and quality control of [¹⁸F]FFNP. mdpi.comadvion.comiaea.orgdntb.gov.ua This chromatographic technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the determination of radiochemical purity and confirmation of the product's identity. uhplcs.comamericanpharmaceuticalreview.comchromatographyonline.com

In the synthesis of [¹⁸F]FFNP, a semi-preparative HPLC is typically used to purify the crude reaction mixture. mdpi.com The identity of the resulting [¹⁸F]FFNP is then confirmed by analytical HPLC, where its retention time is compared to that of a non-radioactive, authentic standard of Fluorofuranylnorprogesterone (FFNP). mdpi.comresearchgate.net A radiochemical purity of greater than 98% is often achieved and is a critical release criterion for the radiotracer. mdpi.com

The selection of the HPLC column and mobile phase composition is crucial for achieving optimal separation. uhplcs.comchromatographyonline.com For instance, a reversed-phase C18 column is commonly employed. creative-proteomics.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), with the specific gradient conditions optimized to ensure a clear separation of [¹⁸F]FFNP from any unreacted precursors or byproducts. chromatographyonline.compharmextracta.com

Table 1: Representative HPLC Conditions for [¹⁸F]FFNP Analysis

Parameter Condition
Column Semi-preparative and Analytical C18
Mobile Phase Acetonitrile/Water Gradient
Detector In-line radio detector and UV detector (254 nm) researchgate.net
Purity Specification >98% radiochemical purity mdpi.com
Identity Confirmation Co-injection with non-radioactive standard mdpi.comresearchgate.net

Mass Spectrometry for Molar Activity and Structural Validation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound, providing structural validation and enabling the calculation of molar activity. advion.comiaea.orgdntb.gov.uae-century.usnih.govacs.org For radiotracers like [¹⁸F]FFNP, the mass of the radioactive compound is typically too low to be detected by standard mass spectrometers. mdpi.com Therefore, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. mdpi.comoup.com

A common approach involves generating a calibration curve using a known quantity of the non-radioactive standard. mdpi.com The mass of the [¹⁸F]FFNP can then be determined from this curve. mdpi.com This information, combined with the measurement of radioactivity, allows for the calculation of molar activity, which is a critical parameter indicating the ratio of radioactive to non-radioactive molecules. mdpi.com Molar activities for [¹⁸F]FFNP have been reported in the range of 37–81 GBq/µmol. advion.comnih.govnih.govadelphi.edu

Selected Ion Monitoring (SIM) is a mode of mass spectrometry that can be used to enhance the sensitivity and selectivity of the analysis, which is particularly useful for detecting the low mass of radiotracers. mdpi.comadvion.comresearchgate.net

Table 2: Mass Spectrometry Data for [¹⁸F]FFNP

Parameter Value Reference
Molar Activity 37–81 GBq/µmol (1000–2200 Ci/mmol) advion.comnih.govnih.govadelphi.edu
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS) mdpi.com
Quantification Method Calibration curve with non-radioactive standard mdpi.com

In Vitro Radioligand Binding Assays for Receptor Quantification

In vitro radioligand binding assays are fundamental for quantifying the affinity and specificity of [¹⁸F]FFNP for the progesterone (B1679170) receptor (PR). advion.comiaea.orgacs.orgoup.comnih.govoup.commdpi.combohrium.com These assays provide crucial information about the biological activity of the radiotracer, ensuring it effectively binds to its intended target. e-century.us

Saturation and competitive binding assays are commonly performed using cell lines that express the progesterone receptor, such as T47D breast cancer cells. e-century.us In saturation binding experiments, increasing concentrations of [¹⁸F]FFNP are incubated with the cells to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). e-century.us The Kd value is a measure of the radioligand's binding affinity, with lower values indicating higher affinity. For [¹⁸F]FFNP, a Kd of 0.41 ± 0.05 nM has been reported in T47D cells. e-century.us

Competitive binding assays are used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a competing ligand required to displace 50% of the radioligand binding. e-century.us These studies have demonstrated that [¹⁸F]FFNP has a high relative binding affinity for the PR with low nonspecific binding. nih.govnih.gov Furthermore, it has been shown to have comparable binding to both PR-A and PR-B isoforms. oup.com

Table 3: In Vitro Binding Affinity of [¹⁸F]FFNP for Progesterone Receptor

Parameter Cell Line Value
Kd T47D 0.41 ± 0.05 nM e-century.us
Bmax T47D 1984 ± 75.6 fmol/mg protein e-century.us
IC50 T47D 2.6 nM (95% CI: 2.0-3.4 nM) e-century.us

Spectroscopic Techniques for Molecular Structure Analysis (e.g., NMR for non-radioactive precursors)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for the structural elucidation of the non-radioactive precursors of [¹⁸F]FFNP. mdpi.com NMR provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. mdpi.com

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to confirm the identity and purity of the precursor compounds. mdpi.comnih.gov For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool that complements traditional ¹H and ¹³C NMR spectroscopy. nih.gov The chemical shifts and coupling constants observed in the NMR spectra provide a unique "fingerprint" of the molecule, allowing for unambiguous structural assignment. nih.gov This thorough characterization of the precursor is essential to ensure the final radiolabeled product, [¹⁸F]FFNP, has the correct chemical structure.

Future Directions in Fluorofuranylnorprogesterone Research and Analog Development

Exploration of Novel Synthetic Routes and Radiolabeling Strategies for Enhanced Efficiency

The practical application of FFNP, particularly its radiolabeled form [¹⁸F]FFNP for Positron Emission Tomography (PET), is highly dependent on efficient and rapid synthesis. Research has been directed toward improving both the foundational chemical synthesis and the subsequent radiolabeling process.

For PET imaging applications, the efficiency of incorporating the fluorine-18 (B77423) (¹⁸F) radioisotope is critical. Conventional radiolabeling methods often involve the azeotropic drying of [¹⁸F]fluoride with potassium carbonate and a kryptofix ligand (K₂₂₂) followed by a reaction with a triflate precursor in acetonitrile (B52724). mdpi.com To streamline this process, a "fluorination on Sep-Pak" method was developed. mdpi.comresearchgate.net This strategy simplifies the procedure by trapping the [¹⁸F]fluoride on an anion-exchange cartridge and then eluting it directly with a solution of the precursor. mdpi.com This approach has been successfully applied to the synthesis of [¹⁸F]FFNP, demonstrating high efficiency and significantly reducing preparation time. mdpi.comresearchgate.net

ParameterConventional Method"Fluorination on Sep-Pak" Method
PrecursorTriflate precursorTriflate precursor
Key ReagentsAzeotropically dried [¹⁸F]KF/K₂₂₂/K₂CO₃[¹⁸F]Fluoride trapped on anion-exchange cartridge
Overall Radiochemical Yield (Decay Corrected)Not specified, but generally more complex64–72% mdpi.comresearchgate.net
Synthesis TimeLonger due to drying steps~40 minutes mdpi.comresearchgate.net
Molar ActivityVariable37–81 GBq/µmol mdpi.comresearchgate.net

Development of Next-Generation Fluorofuranylnorprogesterone Analogues with Improved Pharmacological Profiles

The development of next-generation FFNP analogs aims to produce compounds with enhanced pharmacological properties, such as higher binding affinity for the progesterone (B1679170) receptor, greater selectivity, and improved in vivo pharmacokinetics. While research into direct FFNP analogs is ongoing, principles for improving progestin affinity can be drawn from the development of other high-affinity PR ligands like R5020 and ORG2058. nih.govmdpi.com

Structure-activity relationship (SAR) studies on related steroid compounds have identified key molecular modifications that significantly boost binding affinity. nih.gov These strategies provide a roadmap for the rational design of novel FFNP analogs. For instance, the introduction of specific chemical groups at certain positions on the steroid backbone can enhance the interaction with the PR ligand-binding pocket. nih.gov

Structural Modification StrategyExample Compound(s)Observed Pharmacological ImprovementPotential Application to FFNP Analogs
Introduction of a 16α-alkyl groupORG2058 (16α-ethyl)Increased binding affinity for PR compared to progesterone. nih.govCould enhance the binding affinity of the FFNP scaffold.
Extension of the A,B-ring dienone systemR5020Contributes to high binding affinity. nih.govModifying the A-ring could improve receptor interaction.
Addition of methyl groups at 17α and 21 positionsR5020Contributes to high binding affinity. nih.govFurther substitution on the progestin side chain could be explored.
Creation of 19-nor analogsORG2058, FFNPRemoval of the C19-methyl group is a known strategy to increase progestin activity. nih.govThis feature is already present in FFNP and should be retained in future analogs.

The goal is to create new molecules that retain the favorable imaging characteristics of FFNP while offering superior target binding and lower off-target interactions, potentially leading to clearer imaging signals and a better understanding of PR dynamics. nih.gov

Integration with Advanced Molecular Biology and Imaging Techniques for Deeper Mechanistic Understanding

The full potential of FFNP as a research tool is realized when its use is combined with other advanced analytical methods. Integrating [¹⁸F]FFNP PET imaging with sophisticated molecular biology and microscopy techniques allows researchers to connect macroscopic imaging signals with specific molecular events at the cellular level. nih.govsnmjournals.orgsnmjournals.org

For example, studies have used [¹⁸F]FFNP PET to measure changes in PR expression in tumor xenografts, then validated these findings using traditional molecular biology techniques. nih.gov Following imaging, tumor tissues can be analyzed by Western blotting to quantify the levels of specific PR isoforms (PR-A and PR-B) or by immunofluorescence and confocal microscopy to visualize the subcellular localization of the receptor. nih.gov This integration provides a multi-scale understanding of receptor dynamics.

Further mechanistic insights can be gained by combining FFNP-based studies with other cutting-edge technologies. longdom.orgnih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) could be adapted to study the interaction of PR with co-regulatory proteins in response to FFNP binding. longdom.org Advanced methods like Droplet Digital PCR (ddPCR) have already been used alongside [¹⁸F]FFNP imaging to investigate how specific gene mutations, such as those in the estrogen receptor gene (ESR1), affect PR expression and endocrine therapy response. snmjournals.orgsnmjournals.org

Advanced TechniquePotential Integration with FFNPMechanistic Insight Gained
Confocal MicroscopyVisualize PR localization in cells or tissues after in vivo FFNP-PET imaging. nih.govCorrelates whole-body imaging signal with subcellular receptor distribution.
Western BlottingQuantify PR-A and PR-B isoform levels in tissues imaged with [¹⁸F]FFNP. nih.govLinks PET signal changes to specific protein isoform expression.
Droplet Digital PCR (ddPCR)Correlate [¹⁸F]FFNP uptake with the presence of specific mutations (e.g., ESR1). snmjournals.orgsnmjournals.orgUncovers how genetic alterations impact PR expression and function.
Fluorescence Recovery After Photobleaching (FRAP)Measure PR mobility and dynamics within the nucleus in cell models treated with FFNP. longdom.orgProvides information on receptor kinetics and turnover.
Single-Cell RNA Sequencing (scRNA-seq)Analyze the transcriptomic profile of individual cells from a tumor imaged with [¹⁸F]FFNP. longdom.orgReveals cellular heterogeneity in response to PR activation or blockade.

Potential for this compound as a Research Probe in Diverse Steroid Hormone-Dependent Biological Systems

Beyond its established role in breast cancer imaging, FFNP has significant potential as a versatile research probe for studying the biology of the progesterone receptor in a wide array of other steroid hormone-dependent systems. PR is a key transcription factor not only in breast tissue but also in the reproductive system, the central nervous system, and various other tissues. mdpi.com

The ability of [¹⁸F]FFNP to non-invasively and quantitatively assess PR expression in vivo makes it an invaluable tool for preclinical research in these areas. nih.gov For instance, it could be used in animal models to study:

The cyclical changes in PR expression in the uterus and ovaries.

The role of PR in the brain and its connection to mood and behavior.

The expression of PR in other cancers, such as ovarian and prostate cancers.

The mechanisms of action of selective progesterone receptor modulators (SPRMs) in different tissues.

As a probe, FFNP allows for the longitudinal study of PR dynamics within a single living organism, providing insights that are difficult to obtain from terminal, static methods like immunohistochemistry. researchgate.netsnmjournals.org Its use in preclinical models of ER-positive breast cancer to monitor PR changes after an estradiol (B170435) challenge has already demonstrated its utility in assessing the functional status of the ER-PR signaling axis. nih.gov This principle can be extended to investigate the complex interplay of steroid hormone signaling pathways in numerous other biological and pathological contexts.

Q & A

Q. How can researchers optimize experimental protocols for FFNP-based progesterone receptor (PR) imaging in breast cancer models?

Methodological Guidance:

  • Design studies using FFNP's high affinity for PR-A and PR-B isoforms by incorporating competitive binding assays with progesterone analogs to validate specificity .
  • Use xenograft models with varying PR expression levels to establish dose-response relationships for FFNP uptake. Include controls with PR-negative tumors to assess background signal .
  • Adopt the PICOT framework: Define P opulation (e.g., ER+/PR+ tumors), I ntervention (FFNP-PET imaging), C omparison (baseline vs. post-treatment scans), O utcome (SUVmax correlation with PR density), and T imeframe (e.g., 48-hour washout between tracers) .

Q. What statistical methods are appropriate for analyzing FFNP-PET data variability in longitudinal studies?

Methodological Guidance:

  • Apply linear mixed-effects models to account for intra-subject variability in repeated scans, incorporating covariates like tumor volume and receptor density .
  • Use Bland-Altman plots to assess agreement between FFNP uptake and immunohistochemistry (IHC) measurements of PR expression .
  • Report absolute values (e.g., SUVmean ± SD) alongside derived metrics (e.g., % change from baseline) to enhance reproducibility .

Q. How should researchers address ethical considerations in FFNP clinical trials involving human participants?

Methodological Guidance:

  • Justify participant selection criteria (e.g., PR-positive breast cancer patients) with reference to the study’s predictive biomarker hypothesis .
  • Ensure compliance with ICH guidelines by documenting informed consent processes, radiation exposure risks, and protocols for managing adverse events .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between FFNP-PET imaging data and IHC-based PR quantification?

Methodological Guidance:

  • Conduct spatial co-registration of PET and histopathology slices to identify discordant regions (e.g., necrotic areas with false-negative IHC) .
  • Perform in vitro saturation binding assays using tumor homogenates to compare FFNP’s binding kinetics with antibody-based IHC reagents .
  • Apply Bayesian meta-analytic approaches to quantify uncertainty in cross-method correlations .

Q. How can researchers investigate FFNP’s potential recognition of membrane-bound PR isoforms, which remain unstudied?

Methodological Guidance:

  • Isolate membrane fractions from PR-expressing cell lines (e.g., T47D) and perform radioligand displacement assays with FFNP .
  • Use CRISPR-edited models lacking nuclear PR isoforms to isolate membrane-specific binding signals .
  • Structure the research question using the FINER criteria: F easible (existing FFNP synthesis protocols), I nteresting (novel PR signaling mechanisms), N ovel (unexplored membrane interactions), E thical (cell-line-only phase), R elevant (therapeutic implications for PR-targeted drugs) .

Q. What methodologies enhance the reproducibility of FFNP tracer synthesis and quality control across labs?

Methodological Guidance:

  • Document synthesis protocols using the ICH M7 guideline for impurities, including HPLC retention times and molar activity thresholds (>2 GBq/μmol) .
  • Share raw analytical data (e.g., NMR spectra, mass spectrometry) via open-access repositories to facilitate cross-validation .
  • Implement inter-lab ring tests using standardized PR-positive cell lines to benchmark tracer performance .

Methodological Frameworks for FFNP Studies

Q. How can the PEO framework structure FFNP studies evaluating endocrine therapy resistance?

Methodological Guidance:

  • P opulation: Postmenopausal women with ER+/PR+ metastatic breast cancer.
  • E xposure: FFNP-PET scans pre- and post-aromatase inhibitor therapy.
  • O utcome: Correlation between FFNP retention and progression-free survival .

Q. What steps ensure rigorous validation of FFNP as a predictive biomarker in multicenter trials?

Methodological Guidance:

  • Predefine imaging protocols (e.g., scan timing, ROI delineation) in a central SOP to minimize inter-site variability .
  • Use adaptive trial designs with interim analyses to adjust enrollment based on early biomarker performance .
  • Include a blinded re-analysis of a subset of scans to assess intra- and inter-rater reliability .

Data Management and Reporting

Q. How should researchers handle missing or outlier data in FFNP-PET cohort studies?

Methodological Guidance:

  • Apply multiple imputation techniques for missing scan data, assuming missing-at-random mechanisms .
  • Pre-register outlier exclusion criteria (e.g., SUV >3 SDs from mean) to avoid post hoc bias .

Q. What metadata standards are critical for sharing FFNP datasets in public repositories?

Methodological Guidance:

  • Annotate datasets with MIAME-compliant metatracer batch ID, imaging parameters (kVp, mA), and PR isoform status .
  • Use controlled vocabularies (e.g., SNOMED CT) for tumor phenotype descriptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.